2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-17-7-5-14(12-18(17)26-2)16-6-8-20(23-22-16)28-13-19(24)21-10-9-15-4-3-11-27-15/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGNPKIGLGHCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes a pyridazine core with a thioether linkage and various aromatic substitutions that enhance its biological activity.
Biological Activity Overview
Research indicates that this compound demonstrates a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing pyridazine moieties have been evaluated for their effectiveness against various bacterial strains, revealing promising results in inhibiting growth at low concentrations .
- Anticancer Properties : The presence of the thioether linkage and aromatic groups in the structure has been associated with anticancer activity. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro, suggesting that this compound may possess anti-inflammatory properties as well .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling, leading to altered cellular responses.
- Receptor Modulation : Interaction with various receptors can modulate physiological processes, contributing to its therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridazine Ring
The pyridazine moiety undergoes nucleophilic substitution reactions, particularly at the C3 position adjacent to the thioether group. This reactivity is exploited in synthetic modifications:
Key Findings :
-
Chlorination with POCl₃ replaces the hydroxyl group at C3, enabling downstream coupling (e.g., Suzuki-Miyaura) .
-
Thiol displacement reactions retain the pyridazine core while modifying the thioether side chain .
Thioether Linkage Reactivity
The –S– bridge between pyridazine and acetamide is susceptible to oxidation and alkylation:
Mechanistic Insight :
-
Oxidation to sulfone enhances electrophilicity, improving binding to biological targets .
-
Alkylation extends the side chain for structure-activity relationship (SAR) studies .
Acetamide Group Functionalization
The –NH– group in the acetamide participates in condensation and acylation:
Applications :
-
Hydrazide intermediates are precursors for triazole and thiadiazole derivatives with enhanced bioactivity .
-
Acylation improves metabolic stability in pharmacokinetic studies.
Aromatic Ring Modifications
The 3,4-dimethoxyphenyl and thiophene rings undergo electrophilic substitutions:
Structural Impact :
-
Demethylation on the phenyl ring increases polarity, affecting solubility .
-
Brominated thiophene facilitates palladium-catalyzed couplings (e.g., Heck reaction) .
Cyclization Reactions
Under acidic or basic conditions, the compound forms fused heterocycles:
Notable Results :
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound belongs to a broader class of thioacetamide derivatives with pyridazine or pyrimidine cores. Below is a comparative analysis with key analogs:
Key Observations:
Core Heterocycles: The pyridazine core in the target compound and CB-839 contrasts with the pyrimidine core in Epirimil. Pyridazines often exhibit enhanced metabolic stability due to reduced ring basicity compared to pyrimidines .
Substituent Effects :
- 3,4-Dimethoxyphenyl Group : Present in both the target compound and Epirimil, this group is associated with anticonvulsant activity via modulation of voltage-gated ion channels .
- Thiophene vs. Thiadiazole : The thiophen-2-yl ethyl group in the target compound may enhance π-π stacking interactions in receptor binding compared to the thiadiazole group in 872704-30-8 .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution between 6-(3,4-dimethoxyphenyl)pyridazine-3-thiol and 2-chloro-N-(2-(thiophen-2-yl)ethyl)acetamide, analogous to methods used for Rip-B (80% yield, ) .
- In contrast, CB-839 employs a multi-step protocol with a thiadiazole intermediate, achieving lower yields (45–60%) .
Physicochemical and ADMET Properties
Insights :
- The target compound’s moderate metabolic stability may necessitate prodrug optimization, whereas Epirimil’s high stability correlates with its oral bioavailability in preclinical models .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
The synthesis of thioacetamide derivatives typically involves nucleophilic substitution between a pyridazine-thiol intermediate and a halogenated acetamide precursor. Key steps include:
- Substitution reaction : Use NaH or K₂CO₃ as a base in polar aprotic solvents (DMF or THF) at 60–100°C to facilitate thiolate formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of thiol precursor) and reaction time (6–12 hrs). Analogous compounds achieved 68–91% yields under similar conditions .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- IR spectroscopy : Identifies C=S (650–680 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches.
- NMR (¹H/¹³C) : Aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiophene signals (δ 6.4–7.2 ppm) confirm substitution patterns.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 429.08).
- X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally related thiazolyl acetamides .
Q. How should solubility challenges be addressed during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (2–5 mM) to enhance aqueous solubility.
- Nanoformulations : Liposomes or PEGylated nanoparticles improve bioavailability for hydrophobic analogs .
Advanced Research Questions
Q. How can computational methods predict binding modes and affinity for target proteins?
- Molecular docking : Use AutoDock Vina or Glide with protein structures (PDB) to identify binding pockets.
- Molecular dynamics (MD) : Run 50–100 ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes.
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to refine electronic properties for docking. Hybrid QM/MM approaches reduced RMSD to <2 Å in pyridazine derivatives .
Q. What methodologies resolve contradictions between in vitro and in silico bioactivity data?
- Metabolic stability assays : Test microsomal half-life (human liver microsomes) to account for rapid degradation.
- Free-energy perturbation (FEP) : Refine computational models by incorporating metabolite structures.
- Dose-response recalibration : Adjust in vitro concentrations to match predicted free energy values .
Q. How can multi-step synthesis routes be optimized to improve overall yield?
- Intermediate characterization : Use LC-MS or TLC to monitor reaction progress and isolate high-purity intermediates.
- Catalyst screening : Pd/C or Ni catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Flow chemistry : Continuous reactors reduce side reactions in low-yield steps (e.g., <5% in 11-step syntheses ).
Q. What strategies validate structure-activity relationships (SAR) for the thiophene moiety?
- Analog synthesis : Introduce electron-withdrawing (Cl, NO₂) or donating (OCH₃, CH₃) groups at thiophene positions.
- Biological assays : Compare IC₅₀ values in target inhibition assays (e.g., kinase or receptor binding).
- CoMFA/CoMSIA : 3D-QSAR models correlate substituent effects with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
